molecular formula C21H21NOS2 B12789401 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine CAS No. 82402-02-6

3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine

Cat. No.: B12789401
CAS No.: 82402-02-6
M. Wt: 367.5 g/mol
InChI Key: JAFWSMULEQCSON-UHFFFAOYSA-N
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Description

3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a heterocyclic compound featuring a 1,3-oxazolidine core substituted with a 3,3-di(3-thienyl)-2-propenyl group at position 3, a methyl group at position 4, and a phenyl group at position 3. The oxazolidine ring, a five-membered structure containing oxygen and nitrogen, is a versatile scaffold in organic synthesis, particularly for chiral auxiliaries and bioactive intermediates .

Properties

CAS No.

82402-02-6

Molecular Formula

C21H21NOS2

Molecular Weight

367.5 g/mol

IUPAC Name

3-[3,3-di(thiophen-3-yl)prop-2-enyl]-4-methyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C21H21NOS2/c1-16-21(17-5-3-2-4-6-17)23-15-22(16)10-7-20(18-8-11-24-13-18)19-9-12-25-14-19/h2-9,11-14,16,21H,10,15H2,1H3

InChI Key

JAFWSMULEQCSON-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCN1CC=C(C2=CSC=C2)C3=CSC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine typically involves multiple steps. One common method includes the reaction of thiophene derivatives with propenyl and phenyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions may include temperatures ranging from 25°C to 100°C and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidine Family

(a) 3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine (Compound 3)
  • Structure : Differs at position 3, where an ethyl group replaces the di(3-thienyl)-2-propenyl moiety.
  • Synthesis : Prepared via Grignard reactions using MeLi, yielding 90% purity .
  • Properties: Lower molecular weight (C₁₃H₁₇NO, ~203 g/mol) compared to the target compound, leading to higher volatility (distilled at 70°C under low pressure) .
(b) 2-(3-Furyl)-4-methyl-5-phenyl-1,3-oxazolidine
  • Structure : Features a furyl group at position 2 instead of thienyl substituents.
  • Properties: Molecular formula C₁₄H₁₅NO₂ (MW 229), with reduced aromatic stability compared to thienyl groups due to oxygen’s lower electronegativity .
  • Applications : Furyl derivatives are less conductive than thienyl analogues, limiting utility in optoelectronics .
(c) Bis(4-methyl-5-phenyl-1,3-oxazolidin-1-yl)methane (Compound 1)
  • Structure : A dimeric oxazolidine linked via a methylene bridge.
  • Synthesis: Achieved using nor-ephedrine and formaldehyde in methanol, yielding 98% crystalline product .
  • Reactivity : Reacts with nucleophiles at C-2, unlike the target compound, which may exhibit distinct regioselectivity due to thienyl substituents .

Thiazolidine and Thiazolidinone Derivatives

(a) 3-Benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine
  • Structure : Replaces the oxazolidine oxygen with sulfur and introduces a thioxo group.
  • Properties : Enhanced ring stability due to sulfur’s larger atomic radius but reduced solubility in polar solvents .
  • Reactivity : Thioxo groups facilitate radical reactions, unlike the oxygen-dominated reactivity of oxazolidines .
(b) 3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one
  • Structure: Contains a thiazolidinone core with a propenylidene substituent.
  • Applications : Used in agrochemicals and pharmaceuticals due to sulfur’s bioactivity, contrasting with oxazolidines’ chiral applications .

Functionalized Oxazolidines from Commercial Sources

(a) (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
  • Structure : Features bulky tert-butoxycarbonyl and methoxycarbonyl groups.
  • Properties : High steric hindrance limits reactivity at the nitrogen center, unlike the target compound’s accessible N-H group .
  • Applications : Commonly used as chiral auxiliaries in asymmetric synthesis .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
Target Compound C₂₃H₂₁NO₃S₂ 3,3-Di(3-thienyl)-2-propenyl Grignard/nucleophilic add. Conductive materials, chiral synth.
3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine C₁₃H₁₇NO Ethyl MeLi reaction High volatility, nucleophilic react.
2-(3-Furyl)-4-methyl-5-phenyl-1,3-oxazolidine C₁₄H₁₅NO₂ Furyl Hydrothermal synthesis Limited conductivity
3-Benzyl-5-(4-methylphenylmethylene)-thiazolidine C₁₈H₁₅NOS₂ Benzyl, thioxo Alkylation Radical reactions, agrochemicals

Biological Activity

3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

PropertyValue
CAS Number82402-02-6
Molecular FormulaC21_{21}H21_{21}N O S2_{2}
Molecular Weight367.528 g/mol
Density1.197 g/cm³
Boiling Point532.1 °C at 760 mmHg
Flash Point275.6 °C
LogP5.5987

Antimicrobial Properties

Research indicates that compounds similar to 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine exhibit significant antimicrobial activity. For instance, derivatives of oxazolidines have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. This suggests that the oxazolidine framework may enhance the compound's interaction with bacterial targets, potentially disrupting cell wall synthesis or function .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related oxazolidine derivatives, it was found that while some compounds demonstrated high cytotoxicity towards cancer cell lines (e.g., A549 and HepG2), others exhibited low toxicity to normal cell lines (e.g., L929) at comparable concentrations . This differential effect highlights the potential for selective targeting of cancer cells while sparing normal cells.

The exact mechanism through which 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazolidine ring contributes to its ability to interfere with protein synthesis in bacteria and possibly in cancer cells by inhibiting ribosomal function or by affecting gene expression involved in cellular proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated a series of oxazolidine derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cancer Cell Viability : In vitro studies on various cancer cell lines revealed that specific derivatives led to increased cell death in a dose-dependent manner. For example, one derivative showed over 90% inhibition of cell viability at concentrations above 100 µM after 48 hours of treatment .

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